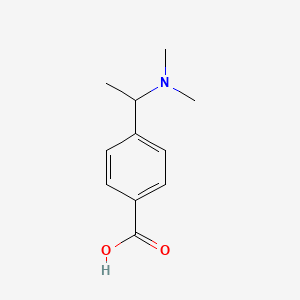
4-(1-(Dimethylamino)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(Dimethylamino)ethyl)benzoic acid is a substituted benzoic acid with the molecular formula C11H15NO2. It is known for its role as an inhibitor of ultraviolet-mediated damage to the skin and is a biotransformation product of certain UV filters used in sunscreen cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1-(Dimethylamino)ethyl)benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromo-N,N-dimethylaniline with carbon dioxide in the presence of a base such as potassium hydroxide . The reaction typically requires an organic solvent and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process may include additional purification steps such as crystallization from ethanol and water to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Dimethylamino)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-(1-(Dimethylamino)ethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research explores its potential therapeutic applications, particularly in dermatology.
Mechanism of Action
The mechanism of action of 4-(1-(Dimethylamino)ethyl)benzoic acid involves its ability to absorb UV radiation, thereby preventing UV-induced damage to the skinThis mechanism is crucial for its effectiveness as a UV filter in sunscreen products .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Another UV filter used in sunscreens, known for its similar photoprotective properties.
Methyl 4-(dimethylamino)benzoate: A related compound with similar chemical structure and applications.
Uniqueness
4-(1-(Dimethylamino)ethyl)benzoic acid is unique due to its specific molecular structure, which provides distinct photoprotective properties. Its ability to act as an effective UV filter while being a biotransformation product of other UV filters makes it particularly valuable in cosmetic formulations .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[1-(dimethylamino)ethyl]benzoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14/h4-8H,1-3H3,(H,13,14) |
InChI Key |
DMSOTADSXHWWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029297.png)

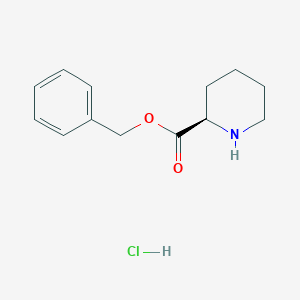
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B13029312.png)
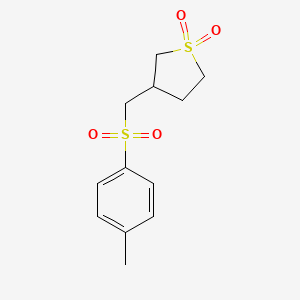
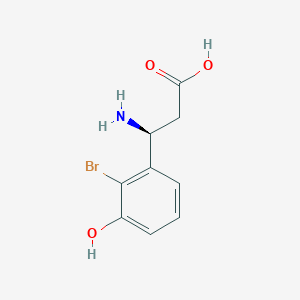
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
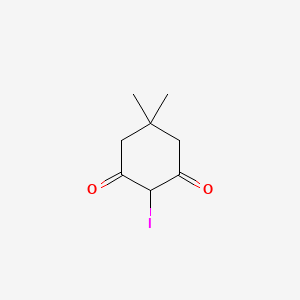
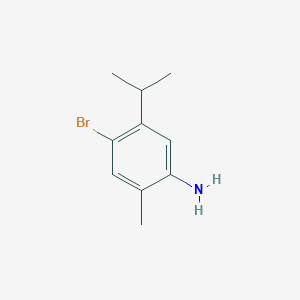


![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
